PGMI-004A is a novel small molecule inhibitor specifically designed to target Phosphoglycerate Mutase 1 (PGAM1) [, , ]. PGAM1 is a glycolytic enzyme often found upregulated in various cancers, including lung cancer []. This upregulation is linked to the loss of the tumor suppressor protein TP53 [, ]. PGMI-004A acts by binding to and inhibiting the activity of PGAM1, disrupting cancer cell metabolism and potentially halting tumor growth [, , ].
PGMI-004A functions by inhibiting the enzymatic activity of PGAM1 [, , ]. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis pathway [, ]. By inhibiting PGAM1, PGMI-004A disrupts this conversion, leading to:
The combined effect of these disruptions results in decreased glycolysis, reduced PPP flux, and attenuated biosynthesis in cancer cells [, , ]. This metabolic reprogramming ultimately leads to decreased cell proliferation and tumor growth [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: